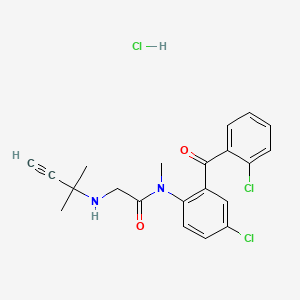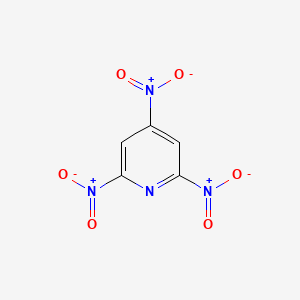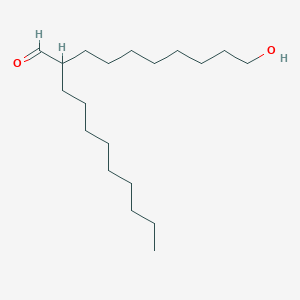
Undecanal, 2-(8-hydroxyoctyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undecanal, 2-(8-hydroxyoctyl)- is an organic compound with the molecular formula C19H38O2. It is a derivative of undecanal, which is an eleven-carbon aldehyde. This compound is characterized by the presence of a hydroxyl group attached to the eighth carbon of an octyl chain, which is further connected to the undecanal backbone. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of undecanal, 2-(8-hydroxyoctyl)- typically involves the reaction of undecanal with an appropriate hydroxyl-containing reagent under controlled conditions. One common method is the hydroformylation of decene to produce undecanal, followed by a subsequent reaction with 8-hydroxyoctanol. The reaction conditions often include the use of catalysts such as rhodium complexes and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of undecanal, 2-(8-hydroxyoctyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and advanced separation techniques to isolate and purify the compound. The use of robust catalysts and optimized reaction conditions ensures the efficient production of the compound with minimal by-products .
化学反応の分析
Types of Reactions
Undecanal, 2-(8-hydroxyoctyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(8-oxooctyl)undecanal or 2-(8-carboxyoctyl)undecanal.
Reduction: Formation of 2-(8-hydroxyoctyl)undecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Undecanal, 2-(8-hydroxyoctyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
作用機序
The mechanism of action of undecanal, 2-(8-hydroxyoctyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Undecanal: An eleven-carbon aldehyde without the hydroxyl group.
2-(8-Hydroxyoctyl)undecanol: The reduced form of undecanal, 2-(8-hydroxyoctyl)-.
Decanal: A ten-carbon aldehyde with similar properties but shorter chain length.
Uniqueness
Undecanal, 2-(8-hydroxyoctyl)- is unique due to the presence of both an aldehyde and a hydroxyl group, which imparts distinct reactivity and properties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
特性
CAS番号 |
78661-31-1 |
|---|---|
分子式 |
C19H38O2 |
分子量 |
298.5 g/mol |
IUPAC名 |
2-(8-hydroxyoctyl)undecanal |
InChI |
InChI=1S/C19H38O2/c1-2-3-4-5-6-9-12-15-19(18-21)16-13-10-7-8-11-14-17-20/h18-20H,2-17H2,1H3 |
InChIキー |
NFMAAHFVMVSSBX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(CCCCCCCCO)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


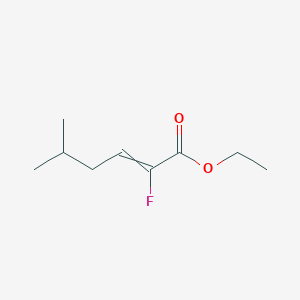
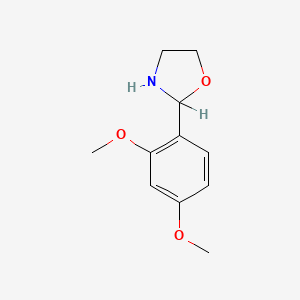
![(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14450392.png)
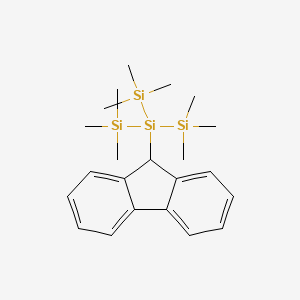
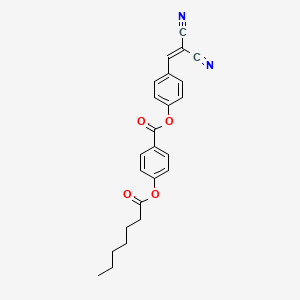
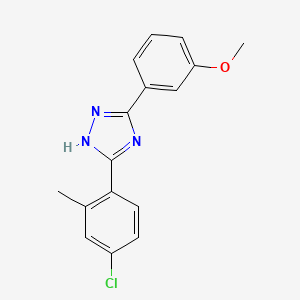
![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)
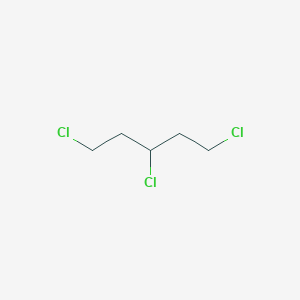
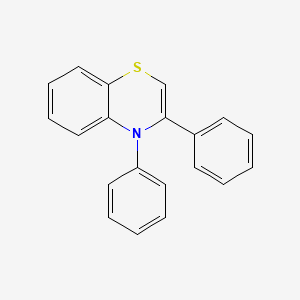
![3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B14450436.png)
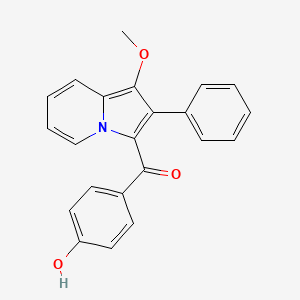
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B14450446.png)
